molecular formula C20H23N3 B14168885 N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline CAS No. 5427-50-9

N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline

Cat. No.: B14168885
CAS No.: 5427-50-9
M. Wt: 305.4 g/mol
InChI Key: KULWGPIYQLUANB-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety linked to an aniline derivative through a methylene bridge. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline typically involves the condensation of N,N-diethylaniline with quinoline-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

N,N-diethylaniline+quinoline-4-carbaldehydeN,N-Diethyl-4-[(quinolin-4(1H)-ylidene)amino]methylaniline\text{N,N-diethylaniline} + \text{quinoline-4-carbaldehyde} \rightarrow \text{this compound} N,N-diethylaniline+quinoline-4-carbaldehyde→N,N-Diethyl-4-[(quinolin-4(1H)-ylidene)amino]methylaniline

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    N,N-Diethyl-4-aminobenzaldehyde: Shares the N,N-diethylamino group but lacks the quinoline moiety.

    Quinoline-4-carbaldehyde: Contains the quinoline moiety but lacks the N,N-diethylamino group.

Uniqueness: N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline is unique due to the combination of the quinoline and N,N-diethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

5427-50-9

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]quinolin-4-amine

InChI

InChI=1S/C20H23N3/c1-3-23(4-2)17-11-9-16(10-12-17)15-22-20-13-14-21-19-8-6-5-7-18(19)20/h5-14H,3-4,15H2,1-2H3,(H,21,22)

InChI Key

KULWGPIYQLUANB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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